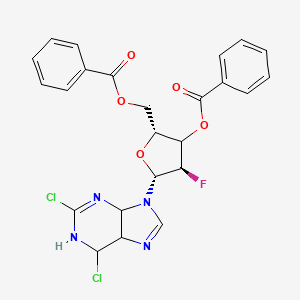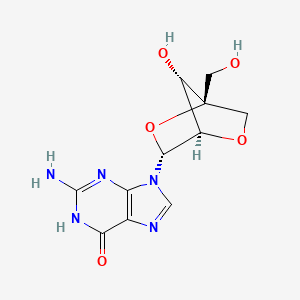
2'-O,4'-C-Methyleneguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O,4’-C-Methyleneguanosine is a modified nucleoside analogue where the guanine base is linked to a locked nucleic acid (LNA) structure. This compound is known for its enhanced binding affinity to complementary sequences and greater resistance to nucleases compared to natural nucleotides . It has significant potential in various scientific fields, including disease diagnosis and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O,4’-C-Methyleneguanosine involves the modification of the guanine base and the incorporation of a locked nucleic acid structure. The synthetic route typically includes the protection of functional groups, selective activation of specific sites, and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
Industrial production of 2’-O,4’-C-Methyleneguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O,4’-C-Methyleneguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogues .
Applications De Recherche Scientifique
2’-O,4’-C-Methyleneguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various chemical reactions.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Industry: It is used in the production of diagnostic tools and research reagents.
Mécanisme D'action
2’-O,4’-C-Methyleneguanosine exerts its effects by hindering viral RNA polymerase, a critical enzyme necessary for viral replication. This mechanism makes it a highly potent approach for viral inhibition. The compound’s locked nucleic acid structure enhances its binding affinity and resistance to degradation, further contributing to its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyguanosine
- 8-Methylguanosine
- N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine
- 3’-Beta-C-Methyl-N6-(m-trifluoromethylbenzyl)adenosine
Uniqueness
2’-O,4’-C-Methyleneguanosine stands out due to its locked nucleic acid structure, which provides enhanced binding affinity and greater resistance to nucleases compared to natural nucleotides. This unique structure makes it particularly valuable in applications requiring high stability and specificity .
Propriétés
Formule moléculaire |
C11H13N5O5 |
|---|---|
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
2-amino-9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1 |
Clé InChI |
OZVMOEUWPMYRQU-JUQFDLSGSA-N |
SMILES isomérique |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
SMILES canonique |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



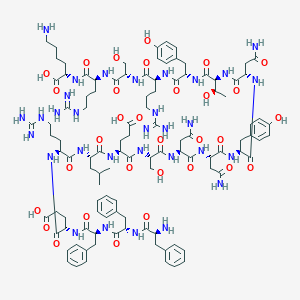
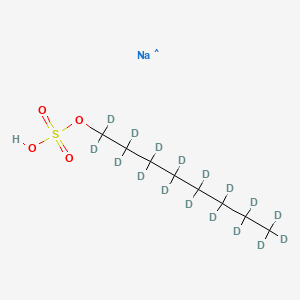
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
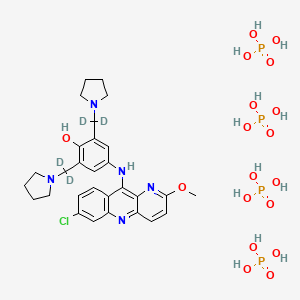
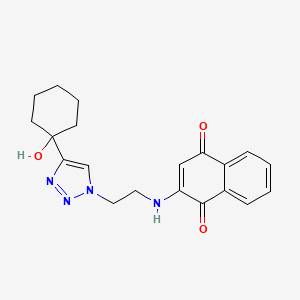
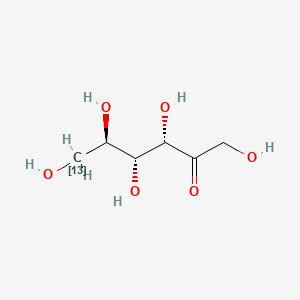

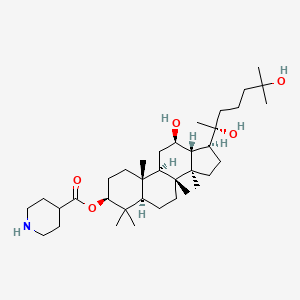
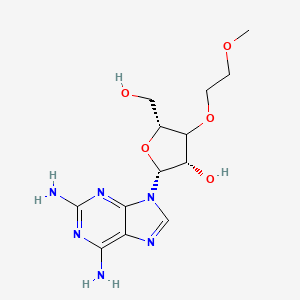
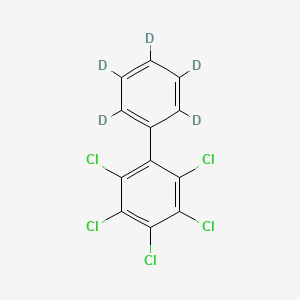
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
